(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl
Description
Structural Classification Within Bicyclic Amine Derivatives
The molecular architecture of (3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine dihydrochloride places it within the broader class of azabicycloalkanes, which are defined by their fused ring systems containing at least one nitrogen atom. The core structure—azabicyclo[3.1.0]hexane—consists of a five-membered cyclopropane ring fused to a three-membered aziridine ring, creating a strained bicyclic system. The methyl group at position 3 and the methanamine (-CH2NH2) substituent at position 6 introduce steric and electronic modifications that distinguish this compound from simpler bicyclic amines like quinuclidine or tropane alkaloids.
| Feature | Description |
|---|---|
| Bicyclic core | Azabicyclo[3.1.0]hexane (fused cyclopropane-aziridine system) |
| Nitrogen position | Position 3 of the bicyclic framework |
| Substituents | -CH3 at position 3; -CH2NH2·2HCl at position 6 |
| Molecular formula | C7H14N2·2HCl |
| Molecular weight | 199.12 g/mol (free base: 126.20 g/mol) |
| Salt form | Dihydrochloride (enhances solubility and stability) |
The strained geometry of the bicyclic core imposes significant conformational restrictions, which are critical for its interactions with biological targets. Comparative studies with unsubstituted azabicyclo[3.1.0]hexane (C5H9N) highlight how the methyl and methanamine groups alter electron distribution and hydrogen-bonding potential. For instance, the methanamine substituent introduces a primary amine capable of forming salt bridges or participating in nucleophilic reactions, while the methyl group modulates steric accessibility to the nitrogen lone pair.
Significance of Azabicyclo[3.1.0]hexane Core in Medicinal Chemistry
The azabicyclo[3.1.0]hexane motif is increasingly recognized for its utility in drug design due to its ability to mimic transition states or stabilize receptor-bound conformations. In (3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine dihydrochloride, the core’s rigid geometry restricts rotational freedom, enabling precise spatial positioning of the methanamine group. This property is advantageous in targeting enzymes or receptors requiring specific ligand orientations, such as G protein-coupled receptors (GPCRs) or neurotransmitter transporters.
Natural product analogs featuring similar bicyclic frameworks, such as ficellomycin, demonstrate DNA alkylation capabilities, suggesting potential anticancer or antimicrobial applications. While ficellomycin’s 1-azabicyclo[3.1.0]hexane core differs in nitrogen positioning, it underscores the broader pharmacological relevance of strained azabicyclic systems. Computational docking studies propose that the 3-azabicyclo[3.1.0]hexane core in this compound may engage in hydrophobic interactions with receptor pockets, while the methanamine group participates in hydrogen bonding.
| Azabicyclo Compound | Biological Target | Mechanism of Action |
|---|---|---|
| Ficellomycin | DNA | Alkylation via aziridine ring opening |
| Quinuclidine derivatives | Acetylcholine receptors | Allosteric modulation |
| (3-Methyl-3-azabicyclo...) | Histamine receptors (hypothesized) | Competitive inhibition via amine interaction |
The core’s strain energy (~25–30 kcal/mol, estimated via computational models) may also facilitate ring-opening reactions under physiological conditions, a property exploited in prodrug designs. However, the methyl group at position 3 likely stabilizes the bicyclic structure against premature degradation, extending its metabolic half-life compared to non-methylated analogs.
Role of Methanamine Substituents in Molecular Reactivity
The methanamine (-CH2NH2) substituent at position 6 serves as the primary reactive site in (3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine dihydrochloride. As a primary aliphatic amine, it exhibits nucleophilic character, participating in reactions such as:
- Schiff base formation with carbonyl groups ($$ \text{RNH}2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}2\text{O} $$).
- Salt formation with acids, as evidenced by its dihydrochloride salt.
- Hydrogen bonding with biological targets, enhancing binding affinity.
The substituent’s spatial orientation, dictated by the bicyclic core, influences its accessibility. For example, in the chair-like conformation of the azabicyclo[3.1.0]hexane system, the methanamine group occupies an axial position, projecting away from the methyl group at position 3. This arrangement minimizes steric hindrance and optimizes interactions with flat binding surfaces, such as enzyme active sites.
| Reaction Type | Example | Biological Relevance |
|---|---|---|
| Nucleophilic substitution | Alkylation of DNA nucleobases | Potential anticancer activity |
| Hydrogen bonding | Interaction with aspartate residues in GPCRs | Receptor activation/inhibition |
| Redox reactions | Oxidation to nitrile or imine | Metabolic pathways (speculative) |
Comparative studies with derivatives lacking the methanamine group (e.g., 3-methyl-3-azabicyclo[3.1.0]hexane) reveal drastically reduced receptor-binding activity, underscoring the substituent’s critical role. Furthermore, the amine’s protonation state (pKa ~9–10) ensures it remains positively charged at physiological pH, facilitating ionic interactions with negatively charged biomolecular regions.
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-6-5(2-8)7(6)4-9;;/h5-7H,2-4,8H2,1H3;2*1H |
InChI Key |
LYTMLDNNRTVHBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C(C1)C2CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl typically involves multiple steps, starting from readily available starting materials. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Basic Information
- Molecular Formula : CHClN
- Molecular Weight : Approximately 199.12 g/mol
- CAS Number : 2089649-37-4
Structural Characteristics
The compound features a bicyclic framework that includes a nitrogen atom, which enhances its interaction with biological systems, particularly in neurotransmitter modulation.
Medicinal Chemistry
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride has been studied for its potential as a ligand for histamine receptors, which are critical in various physiological processes including immune responses and neurotransmission. Research indicates that compounds with similar structures can influence cognitive functions and memory processes by modulating synaptic transmission in the central nervous system .
Case Study: Neurotransmitter Interaction
A study investigating the interaction of this compound with histamine receptors showed that it could enhance synaptic plasticity, suggesting therapeutic potential for cognitive disorders such as Alzheimer's disease .
Neuroscience Research
Due to its structural similarity to known psychoactive compounds, this compound may play a role in modulating neurotransmitter systems. Its ability to interact with various receptors makes it a candidate for further research into treatments for neurological conditions.
The synthesis of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride typically involves multi-step organic synthesis techniques, which are crucial for producing high-purity compounds for research purposes.
Synthesis Overview
The synthetic pathways often include:
- Starting Materials : Various bicyclic precursors.
- Reagents : Amine reagents and catalysts.
The specific reaction conditions can lead to unique rearrangements or cyclizations due to the compound's bicyclic structure .
Mechanism of Action
The mechanism of action of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine (DFBHMA)
- Structure : Differs by replacing the 3-methyl group with two fluorine atoms at the 6-position.
- DFBHMA is noted for applications in CNS and anticancer drug research .
- Key Difference : Fluorination may reduce metabolic degradation but could decrease passive membrane permeability due to increased hydrophilicity.
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine dihydrochloride
- Structure : Features a benzyl group instead of methyl at the 3-position.
- Properties : The bulky benzyl group increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. This compound’s dihydrochloride salt form (similar to the target) likely mitigates solubility limitations .
EXO-3-METHYL-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE
- Structure : Replaces the methanamine group with a primary amine at the 6-position.
- Properties : The primary amine may exhibit higher basicity, influencing protonation states under physiological conditions. This could affect solubility and receptor affinity .
Salt Forms and Bioavailability
The hydrochloride salt form of the target compound is critical for its pharmacokinetic profile. For example:
- F8·2HCl (a related azabicyclohexane derivative): Salt formation increased water solubility by >50x, extended half-life, and improved bioavailability compared to the free base (F8). In vivo studies showed enhanced antitumor efficacy due to higher exposure levels .
- tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate : A Boc-protected analog lacking salt formation exhibited lower solubility, highlighting the importance of ionic forms for drug delivery .
Functional Group Modifications
Carbamate and Ester Derivatives
- tert-butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate: Incorporates a Boc-protected amine. The Boc group increases molecular weight and reduces polarity, which may delay metabolic clearance but require deprotection for activity .
Hydroxyl-Substituted Analogs
- [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol: Replaces the methanamine with a hydroxyl group, significantly reducing basicity and altering hydrogen-bonding capacity. This derivative is used as a synthetic intermediate rather than a bioactive molecule .
Biological Activity
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride, a bicyclic compound with a unique azabicyclo structure, has garnered attention for its potential biological activities, particularly as a ligand for neurotransmitter receptors. Its molecular formula is C7H16Cl2N2, with a molecular weight of approximately 199.12 g/mol, and it is known for its enhanced solubility due to the hydrochloride salt form. This article reviews its biological activity, including receptor interactions, pharmacological implications, and relevant case studies.
Structural Characteristics
The compound's bicyclic framework incorporates a nitrogen atom within its ring structure, which is critical for its biological interactions. The presence of an amine group allows it to participate in various chemical reactions, potentially influencing its pharmacological properties.
Neurotransmitter Interaction
Research indicates that (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride may interact with histamine receptors and other neurotransmitter systems. Compounds with similar structures are known to affect cognitive functions and memory processes by modulating synaptic transmission or receptor activity in the central nervous system.
Case Studies
Comparative Analysis with Similar Compounds
A comparative analysis highlights several compounds that share structural similarities with (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | 943516-54-9 | 0.91 |
| (R)-3-Methylpiperidine hydrochloride | 223792-48-1 | 0.90 |
| (S)-3-Methylpiperidine hydrochloride | 155797-02-7 | 0.90 |
| Octahydrocyclopenta[c]pyrrole hydrochloride | 112626-50-3 | 0.86 |
These compounds exhibit varying degrees of similarity based on their structural features and biological activities, emphasizing the unique potential of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride in pharmacological applications.
Pharmacodynamics and Therapeutic Potential
The pharmacodynamics of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride are critical for understanding its therapeutic potential:
- Receptor Binding : The compound's ability to bind selectively to neurotransmitter receptors can impact various physiological processes, including mood regulation and cognitive function.
- Safety Profile : Ongoing studies are essential to assess the safety and efficacy of this compound in clinical settings, particularly concerning its long-term effects on cognitive health.
Q & A
Q. What are the established synthetic routes for (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2HCl, and what are the critical steps in its synthesis?
The synthesis of bicyclic amines like this compound often involves cyclopropane ring formation and amine functionalization. A key method uses methyl 2-chloro-2-cyclopropylideneacetate as a precursor, followed by cyclization and subsequent amine modification . Critical steps include controlling stereochemistry during cyclopropane formation and optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. Purification via column chromatography or recrystallization is typically required to isolate the dihydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization should include:
- NMR Spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to confirm the bicyclic framework and methyl/amine substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtainable .
- HPLC : Use reverse-phase methods with UV detection to assess purity (>95% recommended for biological assays) .
Q. What are the stability and storage recommendations for this compound?
The dihydrochloride salt should be stored in a desiccator at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid exposure to light, as UV irradiation may degrade the azabicyclo core .
Q. What safety precautions are necessary during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315/H319) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335) .
- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic fumes .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance cyclopropane ring closure efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while non-polar solvents (e.g., toluene) can reduce side reactions.
- Temperature Gradients : Stepwise heating (e.g., 0°C → 80°C) balances reaction kinetics and thermodynamic control .
Q. What strategies are recommended for investigating the compound’s biological activity?
- Enzyme Assays : Screen against targets like serotonin or dopamine receptors due to structural similarity to known neuromodulators .
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to predict binding affinities to azabicyclo-recognizing proteins .
- In Vivo Models : Prioritize pharmacokinetic studies in rodents to assess blood-brain barrier penetration and metabolite profiling .
Q. How should researchers address contradictory data in biological assays?
- Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Batch Analysis : Compare multiple synthetic batches to rule out impurity-driven artifacts .
Q. What advanced analytical methods resolve structural ambiguities in derivatives?
- Dynamic NMR : Detect conformational exchange in the azabicyclo ring at variable temperatures .
- Chiral HPLC : Separate enantiomers if asymmetric synthesis yields racemic mixtures .
- Solid-State NMR : Probe crystallinity and salt form stability in the dihydrochloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
